![molecular formula C14H20N2O2 B2640742 tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate CAS No. 2108850-23-1](/img/structure/B2640742.png)
tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate
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Description
Tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate, also known as TACCB, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TACCB is a carbamate derivative of cubane, a hydrocarbon consisting of eight carbon atoms arranged at the corners of a cube. In
Scientific Research Applications
Synthesis and Structural Analysis
Intermediate in Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), showcasing its role in drug development (Zhao et al., 2017).
Intramolecular Hydrogen Bond Analysis : The carbamate derivative, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, has been structurally characterized, revealing insights into intramolecular hydrogen bonds and their role in three-dimensional molecular architecture (Das et al., 2016).
Crystallographic Studies : Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate contribute to understanding the crystal structures of carbamates, emphasizing the importance of hydrogen and halogen bonds (Baillargeon et al., 2017).
Photocatalytic Applications : Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate highlights its application in photocatalyzed protocols for assembling a range of 3-aminochromones (Wang et al., 2022).
Applications in Asymmetric Synthesis : Research on tert-butyl ((1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate demonstrates its use in asymmetric Mannich reactions, crucial for synthesizing chiral compounds (Yang et al., 2009).
Role in Protease Inhibitor Synthesis : Enantioselective syntheses of tert-butyl derivatives highlight their potential as building blocks for novel protease inhibitors, emphasizing their pharmaceutical significance (Ghosh et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(4-aminocuban-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-4-13-5-8-6(13)10-7(13)9(5)14(8,10)15/h5-10H,4,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPVONVFDCNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate |
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